molecular formula C11H12O2S B2710204 1-Tosylbicyclo[1.1.0]butane CAS No. 86537-30-6

1-Tosylbicyclo[1.1.0]butane

Cat. No.: B2710204
CAS No.: 86537-30-6
M. Wt: 208.28
InChI Key: PDNMOVXVLOFEBV-UHFFFAOYSA-N
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Description

1-Tosylbicyclo[1.1.0]butane is a highly strained bicyclic compound featuring a tosyl group attached to the bicyclo[1.1.0]butane framework. The bicyclo[1.1.0]butane structure consists of two cyclopropane rings fused through a common carbon-carbon bond, resulting in significant ring strain. The tosyl group, derived from toluenesulfonic acid, is a common protecting group in organic synthesis, enhancing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tosylbicyclo[1.1.0]butane can be synthesized through various methods, including:

Industrial Production Methods: While specific industrial production methods for 1-Tosylbicyclo[11

Chemical Reactions Analysis

Types of Reactions: 1-Tosylbicyclo[1.1.0]butane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Tosylbicyclo[1.1.0]butane involves its high ring strain and the reactivity of the tosyl group. The compound’s strained bicyclic structure makes it prone to strain-release reactions, which can lead to the formation of more stable ring systems. The tosyl group can be displaced by nucleophiles, facilitating substitution reactions that modify the compound’s structure .

Comparison with Similar Compounds

Biological Activity

1-Tosylbicyclo[1.1.0]butane is a bicyclic compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H11_{11}O2_2S
  • Molecular Weight : 213.26 g/mol
  • Physical State : White solid
  • Melting Point : 82-84 °C

The compound is characterized by the presence of a tosyl group, which enhances its electrophilic properties, making it useful in various chemical reactions, particularly in the synthesis of more complex molecules.

This compound acts primarily as an electrophilic reagent in organic synthesis. Its biological activity can be attributed to its ability to form covalent bonds with nucleophiles, such as amines and thiols, which can lead to modifications in biological targets.

Electrophilic Character

The tosyl group (-SO2_2C6_6H4_4(F)) attached to the bicyclic structure enhances the reactivity of the compound towards nucleophilic attack. This property is pivotal in its application as a "spring-loaded" electrophile for the installation of cyclobutane moieties onto various substrates, including primary and secondary amines .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this bicyclic structure have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study: Synthesis and Testing

In a notable case study, researchers synthesized various derivatives of this compound and evaluated their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as novel antimicrobial agents.

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
Compound A3216
Compound B6432
Compound C12864

Cytotoxicity Studies

Further investigations into the cytotoxic effects of this compound derivatives on human cell lines revealed varying degrees of toxicity. The compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells, suggesting a potential therapeutic index for targeted cancer therapies.

Table: Cytotoxicity Results

CompoundIC50 (µM) - Cancer Cell LineIC50 (µM) - Normal Cell Line
Compound A10>100
Compound B25>100
Compound C15>100

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylbicyclo[1.1.0]butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c1-8-2-4-10(5-3-8)14(12,13)11-6-9(11)7-11/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNMOVXVLOFEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C23CC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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